Azide-PEG4-VC-PAB-Doxorubicin

Catalog No.
S12383535
CAS No.
M.F
C57H75N9O21
M. Wt
1222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azide-PEG4-VC-PAB-Doxorubicin

Product Name

Azide-PEG4-VC-PAB-Doxorubicin

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate

Molecular Formula

C57H75N9O21

Molecular Weight

1222.3 g/mol

InChI

InChI=1S/C57H75N9O21/c1-30(2)47(65-41(69)14-17-81-19-21-83-23-24-84-22-20-82-18-16-61-66-59)54(76)63-36(8-6-15-60-55(58)77)53(75)62-33-12-10-32(11-13-33)29-85-56(78)64-37-25-42(86-31(3)48(37)70)87-39-27-57(79,40(68)28-67)26-35-44(39)52(74)46-45(50(35)72)49(71)34-7-5-9-38(80-4)43(34)51(46)73/h5,7,9-13,30-31,36-37,39,42,47-48,67,70,72,74,79H,6,8,14-29H2,1-4H3,(H,62,75)(H,63,76)(H,64,78)(H,65,69)(H3,58,60,77)/t31-,36-,37-,39-,42-,47-,48+,57-/m0/s1

InChI Key

SRKJKGKXNXYJQK-KMKKCVBPSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])O

Azide-PEG4-VC-PAB-Doxorubicin is a highly optimized, ready-to-use linker-payload module engineered for the development of next-generation antibody-drug conjugates (ADCs) [1]. It integrates a bioorthogonal azide group for click chemistry conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer to mitigate hydrophobicity, a lysosomally cleavable valine-citrulline (VC-PAB) dipeptide for controlled intracellular release, and doxorubicin as the cytotoxic topoisomerase II inhibitor [1]. From a procurement perspective, this specific compound is prioritized when developers require a moderate-potency anthracycline payload combined with a highly stable, aggregation-resistant linker architecture that supports high drug-to-antibody ratios (DAR) without compromising manufacturability or pharmacokinetic stability . The precise combination ensures targeted delivery while minimizing the systemic toxicity associated with free doxorubicin .

Research Fit

Bioorthogonal click chemistry conjugation (CuAAC/SPAAC)
Cathepsin B-cleavable VC-PAB linker for intracellular release studies
Pre-assembled drug-linker simplifies ADC synthesis workflow

Substituting Azide-PEG4-VC-PAB-Doxorubicin with closely related analogs introduces severe risks in both processability and in vivo performance. Replacing the azide group with a standard maleimide (e.g., MC-VC-PAB-Doxorubicin) exposes the ADC to retro-Michael deconjugation in systemic circulation, leading to premature payload shedding and off-target toxicity [1]. Omitting the PEG4 spacer drastically increases the hydrophobicity of the construct; non-PEGylated VC-PAB linkers frequently induce antibody aggregation and precipitation during conjugation, capping the viable DAR at sub-optimal levels and complicating downstream chromatographic purification . Furthermore, swapping doxorubicin for ultra-potent auristatins fundamentally alters the therapeutic window and mechanism of action, making the substitute unusable for indications requiring the specific DNA-intercalating mechanism of anthracyclines .

Substitution Risk

Terminal functional group

Azide vs. maleimide alters conjugation chemistry (click vs. thiol-maleimide), potentially affecting DAR consistency and ADC homogeneity.

PEG spacer length

PEG4 vs. PEG8 may shift solubility and steric profile, influencing conjugation efficiency and antigen binding.

Cleavable linker sequence

VC-PAB (enzyme-cleavable) vs. non-cleavable (e.g., SMCC) may alter intracellular drug release mechanism.

Conjugation Stability and Resistance to Premature Cleavage

The bioorthogonal azide moiety enables highly stable triazole linkages via click chemistry, directly addressing the instability of traditional thiol-maleimide conjugates . Comparative stability assays demonstrate that while maleimide-linked ADCs suffer significant payload loss in plasma over 14 days at 37°C due to retro-Michael exchange with serum albumin, azide-linked constructs maintain structural integrity with minimal off-target release [1]. This stability differential is critical for ensuring the payload reaches the tumor microenvironment intact.

Evidence DimensionPlasma stability (14 days at 37°C)
Target Compound DataAzide-linked ADCs maintain high structural integrity with minimal payload loss
Comparator Or BaselineMaleimide-linked ADCs (e.g., MC-VC-PAB-Doxorubicin)
Quantified DifferenceSignificant reduction in premature payload shedding via retro-Michael reaction for the azide construct
ConditionsPlasma incubation over 14 days at 37°C

Procuring the azide variant prevents systemic toxicity caused by premature payload release, a common failure point in clinical ADC development.

Conjugation chemistry
Head-to-head
Azide (CuAAC/SPAAC) vs. Maleimide (thiol-maleimide)
Supports click-chemistry conjugation workflow differentiation
Qualitative difference in conjugation mechanism

Processability and Drug-to-Antibody Ratio (DAR) Optimization

The incorporation of the PEG4 spacer is a critical differentiator for manufacturability, directly counteracting the extreme hydrophobicity of the VC-PAB-Doxorubicin complex . The hydrophilic PEG4 chain significantly increases aqueous solubility compared to non-PEGylated variants, which are prone to causing antibody aggregation during the conjugation process . This enhanced solubility allows manufacturers to achieve a uniform, high Drug-to-Antibody Ratio (DAR) without inducing the severe precipitation typically observed when using hydrophobic linkers, thereby streamlining purification and improving overall yield .

Evidence DimensionAqueous solubility and maximum viable DAR
Target Compound DataPEG4 variant maintains solubility, enabling high DARs with low aggregation
Comparator Or BaselineNon-PEGylated VC-PAB-Doxorubicin
Quantified DifferenceSubstantial reduction in aggregation-induced precipitation at high DARs
ConditionsAqueous conjugation buffers during standard ADC manufacturing processes

Higher solubility reduces the need for complex chromatographic purification steps to remove aggregates, directly lowering manufacturing costs and improving yield.

PEG4 spacer solubility
Reported
~15-20% increased aqueous solubility vs. shorter PEG
May support solubility-conjugation balance
Computational model; direct PEG8 comparison not available

Intracellular Payload Release Efficiency

The valine-citrulline (VC) dipeptide paired with the PAB self-immolative spacer provides highly controlled, traceless release of doxorubicin specifically within the tumor cell [1]. Upon internalization into the acidic environment of the lysosome, the VC linker is selectively recognized and cleaved by the protease Cathepsin B, triggering a rapid elimination mechanism that liberates the free doxorubicin . This ensures maximum cytotoxic efficacy—via topoisomerase II inhibition and DNA intercalation—at the target site while the intact ADC remains highly stable at physiological pH during systemic circulation .

Evidence DimensionCleavage specificity and payload release
Target Compound DataRapid cleavage by Cathepsin B at lysosomal pH
Comparator Or BaselineNon-cleavable linkers or physiological pH (7.4) baseline
Quantified DifferenceHigh release in targeted acidic/enzymatic conditions vs. near-zero release in neutral circulation
ConditionsLysosomal environment vs. physiological pH (7.4)

Ensures that the moderate-potency doxorubicin payload is concentrated entirely within the target cell, maximizing the therapeutic index.

Analytical purity
Specification review
98.47% (Azide-PEG4) vs. 99.67% (MC-Val-Cit-PAB) vs. ≥99% (SMCC)
Reported purity supports ADC synthesis reproducibility
Vendor HPLC data; purity differences may influence conjugation
DMSO solubility
Specification review
~100 mg/mL (81.82 mM)
Facilitates concentrated stock preparation
Requires ultrasonication; DMSO stock stability limited
Storage stability
Specification review
Powder: -20°C, 3 years; DMSO stock: -20°C (1 month), -80°C (6 months)
Guides stock solution preparation and inventory
Stability profile may vary; avoid repeated freeze-thaw

High-DAR ADC Manufacturing

Ideal for industrial workflows requiring the production of ADCs with high drug loading, where the PEG4 spacer is strictly necessary to prevent antibody aggregation and minimize costly purification steps .

Next-Generation Site-Specific Conjugation

The optimal choice for developers utilizing unnatural amino acids or enzymatic modifications to perform precise click chemistry, avoiding the plasma instability inherent to maleimide-based alternatives [1].

Anthracycline-Targeted Solid Tumor Therapies

Specifically suited for targeting tumors that exhibit resistance to tubulin inhibitors but remain sensitive to topoisomerase II inhibition and DNA intercalation, leveraging doxorubicin's distinct mechanism of action .

Application Fit

Application
Selection Property
Validation Focus
Click chemistry ADC conjugation
Azide functionality (CuAAC/SPAAC)
Conjugation efficiency; ADC homogeneity
Intracellular cleavable linker studies
VC-PAB cathepsin B-cleavable sequence
Lysosomal release kinetics; payload selectivity
Doxorubicin ADC cancer model research
Pre-assembled drug-linker construct
Model-response endpoints; antigen targeting
Conjugation chemistry comparison
Click-chemistry cleavable linker class
Comparative ADC research performance

XLogP3

2.4

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

11

Exact Mass

1221.50775044 Da

Monoisotopic Mass

1221.50775044 Da

Heavy Atom Count

87

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